CID 53437397

Description

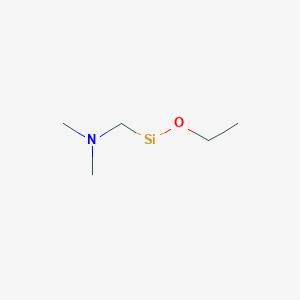

Dimethylaminomethylethoxysilane is an organosilicon compound with the molecular formula C5H15NOSi. It is a versatile chemical used in various industrial and research applications due to its unique properties. The compound is characterized by the presence of both an amino group and an ethoxy group attached to a silicon atom, making it a valuable intermediate in the synthesis of other organosilicon compounds .

Properties

Molecular Formula |

C5H13NOSi |

|---|---|

Molecular Weight |

131.25 g/mol |

InChI |

InChI=1S/C5H13NOSi/c1-4-7-8-5-6(2)3/h4-5H2,1-3H3 |

InChI Key |

MYHMKUHXYIDNJH-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si]CN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylaminomethylethoxysilane can be synthesized through several methods, including the reaction of dimethylamine with ethoxysilane derivatives. One common method involves the dehydrocoupling of amines and silanes, which forms a Si–N bond and releases hydrogen as a byproduct . This method is considered more sustainable compared to traditional methods that use corrosive chlorosilanes and generate ammonium salt waste .

Industrial Production Methods: In industrial settings, the production of dimethylaminomethylethoxysilane often involves the use of specialized catalysts to enhance the efficiency and selectivity of the reaction. The process typically requires controlled reaction conditions, including specific temperatures and pressures, to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethylaminomethylethoxysilane undergoes various chemical reactions, including:

Hydrolysis: Reacts rapidly with moisture, water, and protic solvents to form silanols and dimethylamine.

Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions:

Hydrolysis: Typically occurs under ambient conditions with the presence of water or moisture.

Substitution Reactions: Often carried out in the presence of nucleophiles under controlled temperatures.

Major Products Formed:

Hydrolysis: Produces silanols and dimethylamine.

Substitution Reactions: Yields various substituted organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Dimethylaminomethylethoxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dimethylaminomethylethoxysilane involves its ability to form strong covalent bonds with various substrates. The amino group can interact with organic molecules, while the ethoxy group can hydrolyze to form silanols, which can further react with inorganic surfaces. This dual functionality allows the compound to act as an effective coupling agent, enhancing the adhesion between organic and inorganic materials .

Comparison with Similar Compounds

Dimethylaminomethylethoxysilane can be compared with other similar compounds, such as:

3-Aminopropyltriethoxysilane (APTES): Both compounds contain amino and ethoxy groups, but APTES has a longer carbon chain, which can affect its reactivity and applications.

3-Aminopropyltrimethoxysilane (APTMS): Similar to APTES but with methoxy groups instead of ethoxy groups, leading to different hydrolysis rates and bonding properties.

N-(2-Aminoethyl)-3-aminopropyltriethoxysilane (AEAPTES): Contains an additional amino group, providing more sites for interaction and functionalization.

Dimethylaminomethylethoxysilane is unique due to its specific combination of functional groups and its ability to rapidly hydrolyze, making it highly effective in applications requiring quick surface modification .

Q & A

Basic Research Questions

Q. How do I formulate a focused research question for studying CID 53437397’s biochemical interactions?

- Methodology : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example: “How does this compound (intervention) influence [specific biochemical pathway] (outcome) in [cell type/organism] (population) compared to [control/comparator] under [timeframe]?” Ensure alignment with gaps identified in prior literature (e.g., unresolved mechanisms of action) .

- Validation : Test the question’s feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Avoid overly broad or simplistic questions (e.g., “What does this compound do?”) .

Q. What experimental design principles are critical for initial studies on this compound?

- Methodology : Adopt a systematic approach:

- Define variables (e.g., concentration gradients, temperature, pH).

- Include controls (positive/negative) to isolate this compound’s effects.

- Use triplicate measurements to ensure reproducibility.

- Reference protocols from Biochemistry (Moscow) or Beilstein Journal of Organic Chemistry for reagent preparation and instrumentation .

Q. How do I conduct a rigorous literature review to contextualize this compound’s properties?

- Methodology :

- Use Google Scholar with keywords like “this compound AND [property]” and filter by citations ≥20 to prioritize high-impact studies .

- Cross-reference databases like PubMed and institutional repositories, avoiding unreliable sources (e.g., ) .

- Organize findings using a matrix comparing methodologies, results, and gaps .

Advanced Research Questions

Q. How can contradictory data about this compound’s efficacy in different model systems be resolved?

- Methodology :

- Apply triangulation: Compare results from in vitro, in vivo, and in silico models.

- Conduct sensitivity analyses to identify variables causing discrepancies (e.g., assay type, solvent choice) .

- Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity across studies .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships?

- Methodology :

- Use nonlinear regression (e.g., Hill equation) to model dose-response curves.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Validate assumptions (normality, homoscedasticity) using Shapiro-Wilk and Levene’s tests .

Q. How can I optimize experimental parameters for this compound’s stability in long-term studies?

- Methodology :

- Design a factorial experiment varying temperature, light exposure, and storage conditions.

- Monitor degradation via LC-MS at intervals (e.g., 0, 7, 30 days).

- Use accelerated stability testing (Arrhenius equation) to predict shelf life .

Q. What strategies ensure ethical compliance when studying this compound’s toxicity?

- Methodology :

- Adhere to OECD guidelines for acute/chronic toxicity testing (e.g., OECD 423).

- Include an independent ethics review panel to oversee animal/human subject protocols .

- Disclose conflicts of interest and funding sources in the Acknowledgments section .

Data Management and Contradiction Analysis

Q. How should I handle outliers in datasets involving this compound?

- Methodology :

- Predefine outlier criteria (e.g., data points >3 SD from mean).

- Use robust statistical methods (e.g., median-based regression) if outliers persist.

- Report all outliers transparently, justifying exclusions in the Methods section .

Q. What frameworks support interdisciplinary integration of this compound’s pharmacological and computational data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.